molecular formula C5H9NO B084638 2-Ethoxypropanenitrile CAS No. 14631-45-9

2-Ethoxypropanenitrile

Cat. No. B084638
CAS RN: 14631-45-9
M. Wt: 99.13 g/mol
InChI Key: SNJNVEVAILOJBB-UHFFFAOYSA-N
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Description

2-Ethoxypropanenitrile is a chemical compound that has been explored in various synthetic and analytical chemistry contexts. Research has focused on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of 2-Ethoxypropanenitrile and related compounds often involves reactions that produce specific structural features. For instance, the reaction of 2-ethoxy-3-alkenenitriles with tributylstannyllithium yields γ-ethoxyallylstannanes, a process valuable for preparing γ-ethoxyallyl compounds and dienol ethers (Takeda et al., 1986). Another method involves the Wittig reaction of ethyl trifluoroacetate and (cyanomethylidene)triphenylphosphorane to synthesize 3-ethoxy-4,4,4-trifluorobut-2-enenitrile (Volkonskii et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Ethoxypropanenitrile and derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the configurations of the molecules and the nature of their intramolecular and intermolecular interactions, which are crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

2-Ethoxypropanenitrile undergoes diverse chemical reactions, demonstrating its versatility in organic synthesis. For example, 1,3-dipolar cycloadditions with nitrile oxides and nitrile ylides yield stable 4,5-bicyclic cycloadducts (Hemming et al., 1993). This reactivity pattern highlights its utility in synthesizing complex heterocyclic structures.

Scientific Research Applications

  • Catalytic Activity in Etherification Processes : 2-Ethoxypropanenitrile is used in the synthesis of ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) via liquid-phase synthesis over acidic ion-exchange resins. This process is important in the production of fuel additives and other industrial chemicals (R. Soto et al., 2018).

  • Role in Heritage Conservation : 2-Ethoxypropanenitrile has been studied in the context of its transformation into calcium alkoxides. This transformation is significant in the conservation of cultural heritage, particularly in the use of nanolimes for the preservation of architectural structures (C. Rodriguez-Navarro et al., 2016).

  • Thermodynamic Analysis in Chemical Synthesis : Research on the liquid-phase syntheses of various ethers, including 2-ethoxy-2-methylpropane, provides insights into the thermodynamic properties of reactions involving 2-Ethoxypropanenitrile. These studies contribute to understanding reaction mechanisms and thermodynamic properties in organic synthesis (J. H. Badia et al., 2016).

  • Electrochemical Applications : Studies explore the behavior of materials like molybdenum nitrides and compare them with other compounds for use in electrochemical capacitors. The insights gained are critical for the development of energy storage technologies (T.-C. Liu et al., 1998).

  • Biological Effects and Safety Studies : 2-Ethoxypropanenitrile has been analyzed for its potential biological effects, such as DNA and RNA damage in the context of its use as an industrial chemical (E. Fiala et al., 1989).

  • Medicinal Chemistry and Drug Development : Research shows the use of 2-Ethoxypropanenitrile derivatives in medicinal chemistry, particularly in the synthesis of compounds that inhibit specific enzymes. This is significant in the development of new pharmaceuticals (M. Abdo et al., 2010).

  • Thermal Properties in Industrial Applications : The thermal diffusivities of compounds like 2-ethoxy-2-methylpropane have been measured, providing crucial data for their use in industrial applications (Ying Zhang et al., 2017).

  • Environmental and Atmospheric Chemistry : The study of 2-Ethoxypropanenitrile in the context of atmospheric chemistry, particularly its photooxidation, contributes to understanding the environmental impact and behavior of this compound (K. Stemmler et al., 1996).

Safety And Hazards

2-Ethoxypropanenitrile is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These indicate that it is flammable and can cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

2-ethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-7-5(2)4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJNVEVAILOJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026535
Record name 2-Ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypropionitrile

CAS RN

14631-45-9
Record name 2-Ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Zhang, J Yan, MS Bednarz, G Hernandez, Y Lu… - Tetrahedron, 2013 - Elsevier
… the presence of a catalytic amount (0.5 mol %) of stannous chloride (SnCl 2 ), followed by diethylamine-promoted HBr elimination from the intermediate 3-bromo-2-ethoxypropanenitrile (…
Number of citations: 4 www.sciencedirect.com
PW Elsinghorst, M Raters, A Dingel… - Journal of agricultural …, 2013 - ACS Publications
… The tin(II)-catalyzed reaction with trimethylsilyl cyanide provided intermediate 3-bromo-2-ethoxypropanenitrile, (46) which was subsequently dehydrobrominated using diethylamine to …
Number of citations: 15 pubs.acs.org
PJ Thomas, CJM Stirling - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
… Conversion into 2-ethoxypropanenitrile was followed by glc2 as for 2'-methoxypropiophenoiie. Reactions were followed both by appearance of product and disappearance of substrate. …
Number of citations: 14 pubs.rsc.org

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